

# A Comparative Efficacy Analysis of GHSR Agonists: SM-130686 and MK-677

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two orally active, non-peptidyl ghrelin receptor agonists, **SM-130686** and MK-677. The information is collated from preclinical and clinical studies to support research and development in the field of growth hormone secretagogues.

## Introduction to Ghrelin and its Agonists

Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Activation of the GHSR stimulates the release of growth hormone (GH) from the pituitary gland, which in turn elevates levels of insulin-like growth factor 1 (IGF-1).[2] This axis plays a crucial role in regulating metabolism, appetite, muscle mass, and body composition.[3][4]

Both **SM-130686** and MK-677 (Ibutamoren) are small-molecule drugs that mimic the action of ghrelin by binding to and activating the GHSR.[4][5] Their oral bioavailability makes them attractive therapeutic candidates for conditions such as growth hormone deficiency, muscle wasting, and age-related sarcopenia.[5][6]

## **Mechanism of Action and Signaling Pathway**

**SM-130686** and MK-677 exert their effects by acting as agonists at the GHSR-1a, a G protein-coupled receptor.[1] Upon binding, they trigger a conformational change in the receptor, leading



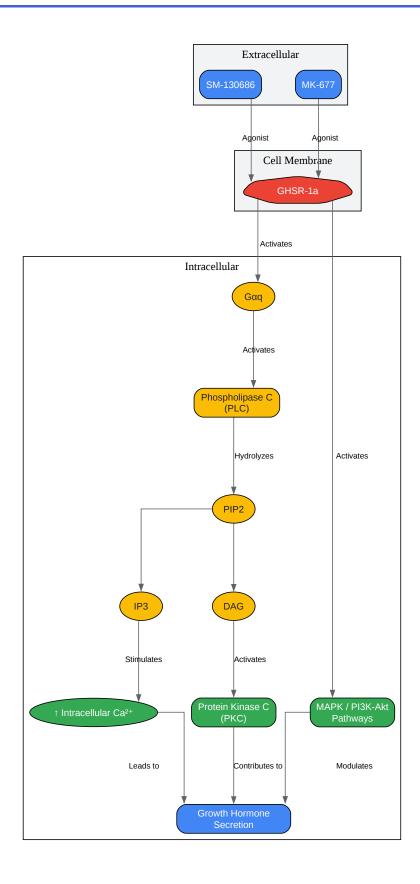




to the activation of intracellular signaling cascades. The primary pathway involves the G $\alpha$ q protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the secretion of GH.[1][5]

The GHSR can also couple to other G proteins, such as  $G\alpha i/o$  and  $G\alpha 12/13$ , and activate other signaling pathways including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and AMP-activated protein kinase (AMPK) pathways, which are involved in various cellular processes like cell growth, proliferation, and energy homeostasis.[7][8]





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Caption: Simplified GHSR-1a signaling pathway activated by SM-130686 and MK-677.



## **Comparative Efficacy Data**

The following tables summarize the available quantitative data for **SM-130686** and MK-677 from various studies. Direct head-to-head comparative trials are limited; therefore, data is presented from individual studies to allow for an objective assessment.

Table 1: In Vitro Receptor Binding and Potency

Compound	Receptor	Assay Type	Metric	Value	Reference
SM-130686	Human GHSR-1a	Radioligand Binding Assay ([35S]MK-677)	IC50	1.2 nM	[9]
Rat Pituitary Cells	GH Release	EC50	6.3 ± 3.4 nM	[9]	
CHO cells expressing hGHSR-1a	Intracellular Ca <sup>2+</sup> mobilization	EC50	~55% of ghrelin's max response	[10]	
MK-677	Human GHSR-1a	Radioligand Binding Assay ([35S]MK-677)	IC50	0.5 nM	[11]
Rat Pituitary Cells	GH Release	EC50	2.7 ± 0.9 nM	[11]	
Cells expressing hGHSR-1a	Functional Assay	EC50	1.1 nM	[12]	-

Table 2: In Vivo Effects on GH and IGF-1



Compoun d	Species	Dose	Route	Effect on GH	Effect on IGF-1	Referenc e
SM- 130686	Rat	10 mg/kg	Oral	Significant increase, peak at 20-45 min	Significantl y elevated after 9 days	[9]
MK-677	Human (healthy older adults)	25 mg/day	Oral	1.8-fold increase in 24h mean GH after 12 months	1.5-fold increase after 12 months	[3]
Human (obese males)	25 mg/day	Oral	Significantl y increased peak and AUC	~40% increase after 8 weeks	[13]	
Human (GH- deficient adults)	25 mg/day	Oral	Stimulated GH/IGF-I axis	Stimulated GH/IGF-I axis	[4]	
Rat	4 mg/kg	Oral	1.8-fold increase in peak concentrati on	No significant increase after 6 weeks	[14]	

**Table 3: Effects on Body Composition** 



Compo und	Species	Dose	Duratio n	Change in Body Weight	Change in Fat- Free Mass (FFM) / Lean Mass	Change in Fat Mass	Referen ce
SM- 130686	Rat	10 mg/kg, twice daily	9 days	+19.5 ± 2.1 g	+18.1 ± 7.5 g	Not specified, but FFM gain was almost equal to body weight gain	[9]
MK-677	Human (healthy older adults)	25 mg/day	12 months	+2.7 kg (vs +0.8 kg with placebo)	+1.1 kg (vs -0.5 kg with placebo)	No significan t differenc e in total fat mass	[3]
MK-677	Human (obese males)	25 mg/day	8 weeks	Not specified	Significa ntly increase d	Not specified, but no reduction in body fat	[13]

# **Experimental Protocols**

## SM-130686: In Vivo Anabolic Effect in Rats

• Objective: To assess the effect of repetitive oral administration of **SM-130686** on body weight and fat-free mass in rats.



• Experimental Workflow:



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Caption: Workflow for assessing the anabolic effects of SM-130686 in rats.

- Methodology:
  - Animal Model: Female Sprague-Dawley rats were used.
  - Dosing: Rats received 10 mg/kg of SM-130686 orally twice a day for 9 days. A control group receiving a vehicle would typically be included.
  - Body Weight Measurement: Body weight was measured and recorded daily.
  - Body Composition Analysis: After 9 days, the rats were euthanized, and their carcasses were analyzed to determine fat-free mass. The specific method for carcass analysis (e.g., chemical analysis, DXA) was not detailed in the available abstract.[9]
  - Biomarker Analysis: Blood samples were collected 6 hours after the final dose to measure serum IGF-I concentrations.[9]

## MK-677: Clinical Trial in Healthy Older Adults

- Objective: To determine the effects of daily oral MK-677 on body composition and GH/IGF-1 levels in healthy older adults.[3]
- Experimental Workflow:





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**Caption:** Workflow for a clinical trial of MK-677 in older adults.

#### Methodology:

- Study Design: A two-year, double-blind, randomized, placebo-controlled, modifiedcrossover clinical trial.[3]
- Participants: 65 healthy men and women aged 60-81 years.[3]
- Intervention: Oral administration of 25 mg of MK-677 or placebo once daily.[3]
- Primary Endpoints (at 1 year):
  - Fat-Free Mass (FFM): Assessed by dual-energy X-ray absorptiometry (DXA).
  - Abdominal Visceral Fat (AVF): Assessed by computed tomography (CT) or magnetic resonance imaging (MRI).

#### Secondary Endpoints:

- GH and IGF-1 Levels: 24-hour GH profiles and serum IGF-1 concentrations were measured.
- Body Weight and Composition: Total body weight, fat mass, and limb lean and fat mass were assessed.
- Strength and Function: Isokinetic strength and functional abilities were evaluated.



 Safety Monitoring: Included assessment of side effects, blood glucose, insulin sensitivity, and cortisol levels.[3]

## **Discussion of Efficacy**

Based on the available data, both **SM-130686** and MK-677 are potent, orally active GHSR agonists.

- In Vitro Potency: In vitro studies suggest that MK-677 has a slightly higher binding affinity (IC<sub>50</sub> of 0.5 nM vs 1.2 nM for **SM-130686**) and potency in stimulating GH release from rat pituitary cells (EC<sub>50</sub> of 2.7 nM vs 6.3 nM for **SM-130686**).[9][11] It is important to note that **SM-130686** has been described as a potential partial agonist of the GHSR, exhibiting about 52% of the GH-releasing activity of endogenous ghrelin in one in vitro assay and approximately 55% of ghrelin's maximal response in another.[9][10]
- In Vivo Efficacy: Both compounds have demonstrated the ability to increase GH and IGF-1 levels in vivo. MK-677 has been extensively studied in humans and has shown sustained increases in GH and IGF-1 levels with chronic daily dosing, leading to significant anabolic effects, including increased fat-free mass.[3][13] Preclinical data for SM-130686 in rats also show a robust anabolic effect, with a significant increase in both body weight and fat-free mass after 9 days of treatment.[9]
- Body Composition: The most compelling evidence for the efficacy of these compounds lies in their ability to alter body composition. The increase in fat-free mass observed with both SM-130686 in rats and MK-677 in humans highlights their potential for treating muscle wasting conditions.[3][9] Notably, in the study with SM-130686, the gain in fat-free mass was nearly equal to the total gain in body weight, suggesting a potent effect on lean mass accretion.[9]

## Conclusion

Both **SM-130686** and MK-677 are effective orally active ghrelin receptor agonists that stimulate the GH/IGF-1 axis and promote anabolism. While in vitro data suggests MK-677 may have a slightly higher potency, both compounds demonstrate significant efficacy in vivo in terms of increasing GH, IGF-1, and lean body mass. The choice between these compounds for further research and development may depend on specific factors such as their pharmacokinetic profiles, potential for partial agonism (in the case of **SM-130686**), and long-term safety profiles.



Further head-to-head comparative studies would be invaluable for a more definitive comparison of their efficacy.

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